Benzyl-methyl-(2,4,6-triphenylphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-methyl-(2,4,6-triphenylphenyl)phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a benzyl group, a methyl group, and a 2,4,6-triphenylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-methyl-(2,4,6-triphenylphenyl)phosphane typically involves the reaction of a chlorophosphine with an organometallic reagent. One common method is the reaction of chlorophosphines with Grignard reagents, which are organomagnesium compounds. For example, the reaction of benzyl chloride with methylmagnesium bromide followed by the addition of 2,4,6-triphenylphenylmagnesium bromide can yield the desired phosphine compound .
Industrial Production Methods
Industrial production of tertiary phosphines like this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl-methyl-(2,4,6-triphenylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl-methyl-(2,4,6-triphenylphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of benzyl-methyl-(2,4,6-triphenylphenyl)phosphane involves its ability to coordinate with metal centers and participate in various chemical reactions. The phosphorus atom acts as a nucleophile, forming bonds with electrophilic centers in other molecules. This coordination ability is crucial for its role in catalysis and the formation of metal complexes .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups attached to the phosphorus atom.
Methyl-diphenylphosphine: A phosphine compound with one methyl group and two phenyl groups attached to the phosphorus atom.
Benzyl-diphenylphosphine: A phosphine compound with one benzyl group and two phenyl groups attached to the phosphorus atom.
Uniqueness
Benzyl-methyl-(2,4,6-triphenylphenyl)phosphane is unique due to the presence of the 2,4,6-triphenylphenyl group, which provides steric hindrance and influences the compound’s reactivity and coordination properties. This structural feature distinguishes it from other similar phosphine compounds and contributes to its specific applications in catalysis and material synthesis .
Properties
CAS No. |
881407-34-7 |
---|---|
Molecular Formula |
C32H27P |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
benzyl-methyl-(2,4,6-triphenylphenyl)phosphane |
InChI |
InChI=1S/C32H27P/c1-33(24-25-14-6-2-7-15-25)32-30(27-18-10-4-11-19-27)22-29(26-16-8-3-9-17-26)23-31(32)28-20-12-5-13-21-28/h2-23H,24H2,1H3 |
InChI Key |
LHPBAHXUVWMQHF-UHFFFAOYSA-N |
Canonical SMILES |
CP(CC1=CC=CC=C1)C2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.